Cucujolide VIII
CAS No.:
Cat. No.: VC17333047
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O2 |
|---|---|
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | (4Z)-1-oxacyclotridec-4-en-2-one |
| Standard InChI | InChI=1S/C12H20O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h6,8H,1-5,7,9-11H2/b8-6- |
| Standard InChI Key | IWDWUDBQBAHLLF-VURMDHGXSA-N |
| Isomeric SMILES | C1CCCCOC(=O)C/C=C\CCC1 |
| Canonical SMILES | C1CCCCOC(=O)CC=CCCC1 |
Introduction
Structural and Taxonomic Classification of Cucujolides
Cucujolides are macrocyclic lactones derived from unsaturated fatty acids, characterized by varying ring sizes and double-bond configurations. These compounds are predominantly identified as aggregation or sex pheromones in cucujid grain beetles, such as Oryzaephilus surinamensis . While Cucujolide VIII’s exact structure remains unspecified in accessible literature, its nomenclature suggests a twelve-membered ring system with specific stereochemical features, analogous to Cucujolide V (a 14-membered macrolide) and Cucujolide X (a tetradeca-5,8-dien-12-olide) .
Macrolide pheromones typically exhibit Z-configured double bonds, which are critical for receptor recognition in target species. For example, Cucujolide X ((5Z,8Z,12R)-tetradeca-5,8-dien-12-olide) demonstrates that stereochemical precision governs bioactivity . By extension, Cucujolide VIII likely shares similar structural motifs, ensuring volatility and species-specific interactions.
Biosynthetic Pathways and Synthetic Approaches
The synthesis of cucujolides often involves strategic coupling of unsaturated fatty acid precursors through ring-closing metathesis (RCM) or alkyne metathesis (RCAM). For instance, Cucujolide V and X are synthesized via a combination of Wittig reactions and RCAM, followed by Lindlar hydrogenation to establish Z-configured double bonds . A tungsten benzylidyne catalyst facilitates RCAM at room temperature, yielding high-purity macrolides with minimal side products .
Table 1: Synthetic Methods for Macrolide Pheromones
These methodologies highlight the versatility of alkyne metathesis in constructing complex macrolide frameworks. For Cucujolide VIII, analogous synthetic routes would likely involve RCAM to form the macrocyclic core, followed by stereocontrolled reductions to install requisite double bonds.
Biological Activity and Ecological Roles
Cucujolides function as keystone semiochemicals, mediating intra- and interspecific interactions. In O. surinamensis, pheromones like Cucujolide V synergize with other lactones to enhance aggregation and mating behaviors . Field studies indicate that synthetic cucujolides can replicate these effects, attracting beetles at nanogram concentrations .
Volatile profiles of insect frass, which often contain cucujolides, also attract parasitoids such as Cephalonomia tarsalis, enabling biological pest control . This tri-trophic interaction underscores the potential of Cucujolide VIII in integrated pest management (IPM) strategies, though empirical data specific to this compound are lacking.
Analytical Challenges and Future Directions
Future research should prioritize:
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Structural Elucidation: Nuclear magnetic resonance (NMR) and X-ray crystallography to resolve Cucujolide VIII’s configuration.
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Field Trials: Assessing synthetic Cucujolide VIII’s efficacy in attracting target beetles or parasitoids.
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Comparative Studies: Exploring functional analogies between insect- and amphibian-derived cucujolides.
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